2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 321.38 g/mol. It is characterized by its structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. This compound appears as a solid powder and is typically stored at room temperature. Its chemical properties include being soluble in organic solvents, making it suitable for various synthetic applications.
Research indicates that compounds similar to 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride exhibit significant biological activities. These include:
Several synthetic routes can be employed to produce 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride:
This compound has several applications in pharmaceutical chemistry:
Interaction studies involving 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly in oncology and neuropharmacology.
Several compounds share structural similarities with 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid | Similar piperidine structure; used in similar applications | |
| 4-((Tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid | Contains piperidine; potential neuroactive properties | |
| 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)nicotinic acid | Combines nicotinic activity with piperidine framework |
These compounds highlight the unique structural attributes of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride, particularly its application as a linker in PROTACs and its potential biological activities.